molecular formula C16H19N5O2S B12153441 N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B12153441
M. Wt: 345.4 g/mol
InChI Key: LNDSCTVIHKTFAT-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.

    Formation of the Final Compound: The final step involves the coupling of the thiazole and piperazine intermediates with a phenyl group, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: It can be used in the development of new pharmaceuticals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • 2,3-dimethyl-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is unique due to the presence of both the piperazine and phenyl groups, which can enhance its biological activity and binding affinity compared to other similar compounds that may lack these features.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C16H19N5O2S/c22-14(19-15-17-6-11-24-15)12-18-16(23)21-9-7-20(8-10-21)13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,18,23)(H,17,19,22)

InChI Key

LNDSCTVIHKTFAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

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